Caspase-8 Enzyme Inhibition: Z-IETD-FMK Exhibits Sub-Nanomolar Affinity (Ki = 0.92 nM) vs. Q-VD-OPh (IC50 = 25–400 nM)
Z-IETD-FMK displays a Ki of 0.92 nM for caspase-8 in a selective inhibitor panel . In comparison, the pan-caspase inhibitor Q-VD-OPh inhibits caspase-8 with an IC50 ranging from 25 to 400 nM across different assay conditions . This >27-fold difference in potency indicates that Z-IETD-FMK achieves substantially stronger target engagement at low concentrations, suited for experiments requiring complete caspase-8 blockade.
| Evidence Dimension | Caspase-8 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.92 nM (Z-IETD-FMK) |
| Comparator Or Baseline | IC50 = 25–400 nM (Q-VD-OPh, pan-caspase inhibitor) |
| Quantified Difference | Approximately 27- to 435-fold lower Ki for Z-IETD-FMK relative to Q-VD-OPh IC50 |
| Conditions | Biochemical enzyme inhibition assay; inhibitor panel |
Why This Matters
Higher binding affinity reduces the risk of incomplete target inhibition in mechanistic studies, allowing lower compound usage and fewer off-target effects.
